molecular formula C6H2BrClN2S B1284429 7-Bromo-4-chlorothieno[3,2-d]pyrimidine CAS No. 31169-27-4

7-Bromo-4-chlorothieno[3,2-d]pyrimidine

Cat. No.: B1284429
CAS No.: 31169-27-4
M. Wt: 249.52 g/mol
InChI Key: LJFZDPZIIKOATA-UHFFFAOYSA-N
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Description

OSM-S-448 is a compound that belongs to the aminothienopyrimidine series, which has been studied extensively for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration .

Scientific Research Applications

OSM-S-448 has several scientific research applications, including:

Safety and Hazards

The safety data for 7-Bromo-4-chlorothieno[3,2-d]pyrimidine indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

7-Bromo-4-chlorothieno[3,2-d]pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, it may act as an inhibitor or activator depending on the specific enzyme it interacts with .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence the activity of enzymes involved in the synthesis or degradation of key metabolites. These interactions can lead to changes in metabolic flux and levels of specific metabolites, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cellular membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-448 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the thiophene starting material, which undergoes various transformations to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for OSM-S-448 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: OSM-S-448 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of OSM-S-448, which may have different biological activities and properties.

Mechanism of Action

The mechanism of action of OSM-S-448 involves the inhibition of specific molecular targets within the malaria parasite. The compound is believed to interfere with the parasite’s ability to regulate intracellular sodium and hydrogen ion concentrations, leading to its death. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of a P-type sodium-potassium ATPase transporter .

Comparison with Similar Compounds

  • OSM-S-106
  • OSM-S-137
  • TCMDC 132385

Comparison: OSM-S-448 is unique in its specific structural modifications, which contribute to its distinct biological activity. Compared to similar compounds like OSM-S-106 and OSM-S-137, OSM-S-448 has shown different levels of efficacy and solubility. The presence of specific functional groups, such as the halogenated aminothienopyrimidine scaffold, sets it apart from other compounds in the series .

Properties

IUPAC Name

7-bromo-4-chlorothieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFZDPZIIKOATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586510
Record name 7-Bromo-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31169-27-4
Record name 7-Bromo-4-chlorothieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-bromothieno[3,2-d]pyrimidin-4(3H)-one (5.9 g) was dissolved in POCl3 (20 mL) and the reaction mixture was stirred at 150° C. for 3 hours. The reaction mixture was cooled to room temperature, and remaining POCl3 was concentrated and placed in ice water. The solid thus obtained was washed with sodium bicarbonate and dried using nitrogen gas. The resulting compound was further dried over anhydrous sodium sulfate, and filtered and distilled under reduced pressure to obtain the title compound (1.0 g, 39%).
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

Synthesis routes and methods II

Procedure details

A solution of 7-bromo-3H-thieno[3,2-d]pyrimid-4-one (126, 0.94 g, 4.1 mmol) in phosphorus oxychloride (4 mL) under N2 was heated at reflux for 1 hour. The resulting solution was allowed to cool to room temperature and then poured into a saturated aqueous solution of sodium bicarbonate to neutralize. The aqueous mixture was extracted with ethyl acetate. The organic layer was washed with water followed by saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and the solvent evaporated under reduced pressure to yield 7-bromo-4-chlorothieno[3,2-d]pyrimidine (0.83 g, 82% yield) as a yellow solid.
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

7-Bromothieno[3,2-d]pyrimidine-4(3H)-one (5.9 g) was dissolved in POCl3 (20 mL) and then stirred at 150° C. for 3 hours. After cooling down to room temperature, the remaining POCl3 was concentrated and added to ice water to obtain a solid. The solid was washed with sat. NaHCO3 solution and dried with N2 gas to obtain the title compound.
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Dimethylformamide (25.8 mL, 0.33 mol) and dichloromethane (150 mL) were added to a reactor. Oxalyl chloride (46.4 mL, 0.53 mol) diluted with dichloromethane (150 mL) at room temperature was added to the reactor for about 30 minutes. 7-bromothieno[3,2-d]pyrimidin-4(3H)-one (35 g, 0.15 mol) was added thereto, and then, the reaction solution was heated to reflux for 3 hours. The temperature of the reaction solution was lowered and water was carefully added thereto. The organic layer was separated, and the aqueous layer was subjected to extraction using dichloromethane. The extracted organic layer was dried over anhydrous sodium sulfate. The dried organic layer was filtered and distilled under reduced pressure, and dried with nitrogen gas to obtain the title compound (30.5 g, 85%).
Quantity
25.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
46.4 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine in anticancer research?

A1: this compound serves as a versatile building block for synthesizing novel molecules with potential anticancer properties. [] Researchers are interested in its use as a starting material for creating compounds that can inhibit protein tyrosine kinases, enzymes often implicated in the development and progression of cancer. []

Q2: How is this compound structurally modified to create potential anticancer agents?

A2: One strategy involves introducing a piperazine unit to the this compound core. [] This modification is achieved through a reaction with various piperazine derivatives in the presence of triethylamine (Et3N). [] The resulting compounds, confirmed by ¹H NMR and HRMS, represent a new series of 7-bromothieno[3,2-d]pyrimidines that warrant further investigation for their anticancer potential. []

Q3: Are there other chemical modifications explored with this compound for developing novel compounds?

A3: Yes, beyond the addition of piperazine units, researchers are exploring Suzuki coupling reactions with this compound. [] This method allows for the introduction of diverse substituents, expanding the chemical space and potentially leading to compounds with improved potency and selectivity against specific targets. []

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